Orellanine (CAS 37338-80-0) is a highly specialized bipyridine-N,N'-dioxide fungal metabolite recognized for its extreme selectivity toward renal proximal tubule epithelial cells. Unlike broad-spectrum toxins, orellanine is utilized in advanced chemoinformatics and pharmacological research as a precision tool for modeling localized acute kidney injury (AKI) and investigating targeted therapies for clear cell renal cell carcinoma (ccRCC)[1]. Its specific N-oxide structure necessitates strict light-protected handling, as UV exposure triggers rapid photodecomposition into the biologically inactive analog orelline, making stringent purity and handling protocols critical for reproducible assay performance[2].
Generic substitution with structurally similar bipyridines (such as paraquat) or common nephrotoxins (such as cisplatin) fundamentally compromises assay specificity and procurement intent. While paraquat acts as a broad systemic redox cycler that is readily reduced by NADPH to cause multi-organ oxidative stress, orellanine resists NADPH-driven reduction, operating through a distinct, highly localized mechanism [1]. Furthermore, standard acute kidney injury (AKI) models utilizing cisplatin induce widespread DNA-crosslinking and broad cytotoxicity across multiple cell lineages. In contrast, orellanine restricts its cytotoxic activity almost exclusively to proximal tubular cells and clear cell renal cell carcinoma (ccRCC) lines, preventing the confounding systemic hepatocyte or endothelial toxicity inherent to generic chemotherapeutic benchmarks [2].
Orellanine demonstrates profound target specificity for clear cell renal cell carcinoma (ccRCC), exhibiting low micromolar efficacy while sparing non-target tissues. In comparative cell viability assays, orellanine achieved an IC50 in the 10–40 µM range for localized and metastatic ccRCC cell lines. Crucially, at these same concentrations, no major toxicity was detected in endothelial (HUVEC), hepatocyte (HEPG2), or breast cancer (MDA) cell lines [1]. This contrasts sharply with baseline chemotherapeutics like cisplatin, which exhibit broad cytotoxicity across these lineages, making orellanine a highly targeted procurement choice for unconfounded renal oncology models.
| Evidence Dimension | Cell viability (IC50) in target vs. non-target cell lines |
| Target Compound Data | 10–40 µM in ccRCC; non-toxic to HUVEC/HEPG2/MDA at equivalent doses |
| Comparator Or Baseline | Cisplatin (Baseline): Broadly cytotoxic across multiple cell lineages at active doses |
| Quantified Difference | Orders of magnitude higher specificity for renal lineages compared to systemic chemotherapeutics |
| Conditions | In vitro cell viability assays across ccRCC, HUVEC, HEPG2, and MDA cell lines |
Enables researchers to procure a highly specific agent for targeted renal cancer studies without the confounding multi-organ toxicity of standard chemotherapeutics.
Despite structural similarities to the bipyridine herbicide paraquat, orellanine operates via a fundamentally different electrochemical mechanism that impacts assay selection. Electrochemical and enzymatic studies demonstrate that paraquat is readily reduced by NADPH in animal cells to generate broad, systemic oxidative stress. In contrast, orellanine cannot be reduced by NADPH or H2O-derived electrons [1]. This lack of generic redox cycling confirms that orellanine's toxicity is not a generalized bipyridine effect, ensuring that researchers procuring this compound are isolating a highly specific, non-paraquat-like renal pathway rather than generic oxidative damage.
| Evidence Dimension | Electron reduction potential via NADPH |
| Target Compound Data | Cannot be reduced by NADPH or H2O-derived electrons |
| Comparator Or Baseline | Paraquat: Readily reduced by NADPH to initiate systemic redox cycling |
| Quantified Difference | Complete absence of NADPH-driven reduction for Orellanine versus high reactivity for Paraquat |
| Conditions | Electrochemical and isolated enzymatic reduction assays |
Prevents the misapplication of orellanine as a generic redox cycler, validating its procurement specifically for distinct renal pathways.
The procurement and laboratory handling of orellanine require strict adherence to light-protected workflows due to its rapid photodecomposition. Upon exposure to UV light, the active N-oxide groups of orellanine degrade, converting the molecule into orelline [1]. While intact orellanine actively inhibits target enzymes (e.g., alkaline phosphatase) and protein synthesis, the photodecomposed orelline is completely biologically inactive. This structural vulnerability dictates that unshielded laboratory handling will result in a total loss of experimental reproducibility and assay failure, making light-shielded formulation a critical procurement consideration.
| Evidence Dimension | Biological activity retention post-UV exposure |
| Target Compound Data | Orellanine (Light-protected): High proximal tubule toxicity and enzyme inhibition |
| Comparator Or Baseline | Orelline (UV-exposed breakdown product): Biologically inactive and non-toxic |
| Quantified Difference | 100% loss of targeted toxicity upon conversion from orellanine to orelline |
| Conditions | In vitro toxicity and enzyme inhibition assays under UV-exposed vs. light-protected conditions |
Mandates strict light-protected storage and formulation protocols for buyers to ensure the compound retains its biological efficacy during assays.
Because orellanine restricts its cytotoxic activity to proximal tubular cells without the systemic multi-organ effects of generic toxins like cisplatin, it is utilized for developing highly specific in vitro and in vivo models of acute kidney injury (AKI). Procurement for this application ensures clean, unconfounded data regarding localized renal fibrotic and necrotic pathways [1].
Leveraging its low micromolar IC50 specifically in clear cell renal cell carcinoma (ccRCC) lines while sparing endothelial and hepatocyte cells, orellanine is actively procured for preclinical oncology research. It serves as a foundational molecule for studying targeted uptake mechanisms and developing highly localized renal cancer therapeutics [2].
As a bipyridine N-oxide that does not undergo standard NADPH-driven redox cycling like paraquat, orellanine is an essential analytical standard. It is used in forensic and toxicological laboratories to calibrate assays distinguishing between generic bipyridine poisoning and specific Cortinarius-induced nephrotoxicity, requiring strict light-shielded handling to maintain its active state [3].
Acute Toxic;Health Hazard